molecular formula C10H13ClFNO2 B1358013 Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 24602-11-7

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No. B1358013
CAS RN: 24602-11-7
M. Wt: 233.67 g/mol
InChI Key: FHEHCZJLZDLUAW-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 64282-12-8 . It has a molecular weight of 233.67 and its linear formula is C10H13ClFNO2 . It is typically stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride” and its InChI code is 1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This indicates the presence of a methyl group, an amino group, a fluorophenyl group, and a propanoate group in the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride” is a solid at room temperature . It is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Drug Development

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride plays a significant role in the synthesis of various pharmaceutical compounds. For instance, Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, starting from a similar compound, showcasing its potential in creating antidepressants. The structure was confirmed through IR and 1H NMR, and its antidepressant activities were tested, suggesting further investigation into its antidepressant activity is warranted (Yuan, 2012).

Analytical Chemistry and Quality Control

In analytical chemistry, compounds like Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride are essential for quality control and analysis. El-Sherbiny et al. (2005) utilized similar compounds for the separation and analysis of drug degradation products using liquid chromatography, highlighting its importance in ensuring the quality and efficacy of pharmaceuticals (El-Sherbiny et al., 2005).

Radiochemistry and Imaging

In the field of radiochemistry and medical imaging, compounds like Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serve as precursors for radiopharmaceuticals. Luo et al. (2019) developed a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 for PET imaging, indicating the compound's potential in advanced medical imaging and diagnostics (Luo et al., 2019).

Cardiovascular Research

Research into cardiovascular effects of related compounds has been conducted, with studies exploring the impact of similar compounds on blood pressure and toxicity. Lands (1952) examined the pressor and depressor effects of 1-(3-fluorophenyl)-2-aminoethanol and its analogs, contributing valuable information to cardiovascular pharmacology (Lands, 1952).

Cancer Research

The compound also finds application in cancer research. Zhang et al. (2019) synthesized a compound using Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride as an intermediate, highlighting its role in the development of anticancer drugs (Zhang et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHCZJLZDLUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617020
Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

CAS RN

64282-12-8, 24602-11-7
Record name Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64282-12-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC523088
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Brenna, FG Gatti, A Manfredi, D Monti, F Parmeggiani - 2011 - Wiley Online Library
The enantioselective biocatalyzed reduction of the C=C bond of some (Z)‐methyl α‐halo‐β‐arylacrylates was investigated. The reaction was performed by baker's yeast fermentation …
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com
M Mansha - 2017 - search.proquest.com
Untitled Page 1 Page 2 KING FAHD UNIVERSITY OF PETROLEUM & MINERALS DHAHRAN- 31261, SAUDI ARABIA DEANSHIP OF GRADUATE STUDIES This thesis, written by …
Number of citations: 0 search.proquest.com

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